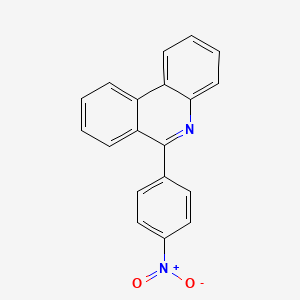

Phenanthridine, 6-(4-nitrophenyl)-

Description

Significance of the Phenanthridine (B189435) Core in Advanced Chemical Sciences

The phenanthridine framework, a polycyclic aromatic heterocycle, is a privileged scaffold in chemical sciences. nih.govresearchgate.net Its rigid, planar structure is a key feature that allows for effective intercalation with DNA and RNA, a property that has been extensively studied. nih.gov This fundamental interaction has led to the development of vital biochemical tools like ethidium (B1194527) bromide and propidium (B1200493) iodide, which are widely used as fluorescent markers for nucleic acids and as probes for cell viability. nih.govwikipedia.org

Beyond its role in molecular biology, the phenanthridine core is a recurring motif in numerous biologically active natural products. researchgate.net Compounds such as the antiviral agent lycorine, the tubulin polymerization inhibitor chelidonine, and the insect anti-feedant 3-O-acetyl-narcissidine all feature the phenanthridine skeleton, highlighting its importance as a pharmacophore. researchgate.net

The versatility of the phenanthridine system extends to materials science, where its derivatives are investigated for applications in organic electronics. numberanalytics.comnumberanalytics.com Their inherent luminescent and charge transport properties make them promising candidates for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to modify the phenanthridine core at various positions allows for the fine-tuning of its electronic and photophysical properties, opening avenues for the creation of novel functional materials. nih.govrsc.org

Rationale for Academic Research Focus on 6-(4-nitrophenyl)-phenanthridine Derivatives

The substitution pattern on the phenanthridine ring system significantly influences its chemical and physical properties. The C-6 position is of particular interest as substituents at this position can sterically and electronically modulate the characteristics of the molecule. nih.govgoogle.com The introduction of an aryl group at the 6-position, creating 6-arylphenanthridines, has been a strategy to develop new compounds with enhanced biological activities and unique photophysical properties. nih.govresearchgate.net

The specific focus on the 6-(4-nitrophenyl) derivative stems from the electron-withdrawing nature of the nitro group. This functional group can profoundly impact the electronic structure of the entire molecule, influencing its reactivity, photophysical behavior, and potential biological interactions. google.com For instance, the presence of a nitro group can affect the energy levels of the molecule, which is a critical factor in the design of materials for electronic applications. nih.govmdpi.com

Furthermore, the 4-nitrophenyl moiety provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening in various applications. Research into 6-(4-nitrophenyl)-phenanthridine and its analogues aims to elucidate structure-activity relationships, where the electronic effects of the substituent are correlated with observed properties, be it anticancer activity, DNA cleavage, or luminescence. nih.govresearchgate.net

Overview of Contemporary Research Trajectories for Phenanthridine Derivatives

Current research on phenanthridine derivatives is vibrant and multifaceted, spanning medicinal chemistry, materials science, and synthetic methodology. numberanalytics.comnih.gov A significant trajectory remains the development of novel anticancer agents. nih.govnih.govresearchgate.net Researchers are designing and synthesizing new phenanthridine analogues with improved efficacy and selectivity against various cancer cell lines. nih.govnih.gov These studies often involve in vitro evaluation and computational modeling to understand the mechanism of action, which frequently involves DNA interaction and topoisomerase inhibition. nih.govresearchgate.net

In the realm of materials science, the focus is on harnessing the unique photophysical properties of phenanthridine derivatives. numberanalytics.comrsc.org Scientists are exploring their potential as emitters in OLEDs and as components in sensors. numberanalytics.comrsc.org The goal is to create materials with high quantum yields, tunable emission wavelengths, and good stability. rsc.orgrsc.org This involves the synthesis of derivatives with different substituents to modulate their electronic and optical properties. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

6-(4-nitrophenyl)phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-21(23)14-11-9-13(10-12-14)19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)20-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMWOEALQILDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475416 | |

| Record name | Phenanthridine, 6-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98351-83-8 | |

| Record name | Phenanthridine, 6-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational Studies on Phenanthridine, 6 4 Nitrophenyl Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of complex organic molecules like Phenanthridine (B189435), 6-(4-nitrophenyl)-. By approximating the many-electron problem to one concerning the electron density, DFT allows for a computationally tractable yet accurate description of molecular properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of Phenanthridine, 6-(4-nitrophenyl)- are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com

In the case of Phenanthridine, 6-(4-nitrophenyl)-, the HOMO is typically localized on the electron-rich phenanthridine core, while the LUMO is expected to be centered on the electron-withdrawing 4-nitrophenyl substituent. This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system. researchgate.net The energy of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT methods, often with functionals like B3LYP and a suitable basis set. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a greater ease of intramolecular charge transfer (ICT) from the phenanthridine donor to the nitrophenyl acceptor upon electronic excitation. irjweb.com This ICT character is fundamental to the molecule's potential applications in materials science.

| Property | Representative Calculated Value (eV) | Significance |

| HOMO Energy | -6.10 | Indicates electron-donating ability |

| LUMO Energy | -2.85 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.25 | Relates to chemical reactivity and stability |

Theoretical Analysis of Reaction Regiochemical Outcomes

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving Phenanthridine, 6-(4-nitrophenyl)-. By mapping the electron density and calculating reactivity indices, one can identify the most probable sites for electrophilic and nucleophilic attack. The Fukui function and Parr functions, derived from DFT, are used to pinpoint the reactive centers within the molecule. irjweb.com

For electrophilic substitution, the sites with the highest electron density on the phenanthridine ring are the most likely to react. Conversely, for nucleophilic attack, the electron-deficient carbon atom of the nitrophenyl group and the carbon atom at position 6 of the phenanthridine ring are potential targets. The calculated electrostatic potential map (MEP) provides a visual representation of the charge distribution, with negative potential regions (typically around the nitro group and the nitrogen atom of the phenanthridine) indicating sites susceptible to electrophilic attack, and positive potential regions suggesting sites for nucleophilic attack. irjweb.com

Computational Assessment of Chemical Reactivity and Stability

The chemical reactivity and stability of Phenanthridine, 6-(4-nitrophenyl)- can be quantitatively assessed using global reactivity descriptors derived from the HOMO and LUMO energies. nih.gov Key parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. irjweb.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters, calculated using DFT, provide a theoretical framework to compare the reactivity of Phenanthridine, 6-(4-nitrophenyl)- with other related compounds and to understand its behavior in different chemical environments. irjweb.com The inherent stability of the molecule can be inferred from its total energy calculated at the optimized geometry. youtube.com

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. rsc.orguci.edu For Phenanthridine, 6-(4-nitrophenyl)-, TD-DFT calculations can predict its electronic absorption spectrum, which is crucial for understanding its photophysical properties. tacr.cz The calculations provide information about the energies of electronic transitions, the corresponding oscillator strengths (which determine the intensity of absorption bands), and the nature of the excited states. rsc.org

For a D-π-A molecule like this, the lowest energy electronic transition is often characterized by a significant intramolecular charge transfer from the phenanthridine moiety (donor) to the nitrophenyl group (acceptor). nih.gov TD-DFT can quantify the extent of this charge transfer and visualize the changes in electron density upon excitation. chemrxiv.orgrsc.org This information is vital for designing molecules with specific optical properties for applications such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov

Conformational Dynamics and Structural Stability Analysis

MD simulations allow for the exploration of the conformational landscape of Phenanthridine, 6-(4-nitrophenyl)-. A key aspect is the torsional angle between the phenanthridine ring system and the 4-nitrophenyl group. This angle can fluctuate due to thermal energy, and MD simulations can map the potential energy surface associated with this rotation. The stability of different conformers and the energy barriers between them can be determined, which is important as the conformation can significantly influence the electronic and photophysical properties. researchgate.net

Ligand-Receptor Interactions and Binding Stability Simulations

The study of ligand-receptor interactions for phenanthridine derivatives is crucial for understanding their mechanism of action. For many compounds in this class, DNA is a primary biological target. nih.govnih.gov The planar aromatic structure of the phenanthridine core facilitates intercalation between the base pairs of DNA. nih.govnih.gov This intercalation is a rapid, reversible process that can lead to subsequent, slower, and often irreversible covalent binding, as demonstrated in studies with phenanthriplatin, a platinum complex containing a phenanthridine ligand. nih.gov The initial non-covalent association involves significant DNA elongation and unwinding. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the stability and dynamics of ligand-receptor complexes at an atomic level. researchgate.netnih.govresearchgate.netillinois.edu These simulations can model the behavior of the phenanthridine-receptor system over time, typically on the scale of nanoseconds to microseconds, providing insights into the stability of binding poses and the conformational changes in both the ligand and the receptor. nih.govresearchgate.net For instance, MD simulations can reveal whether a docked ligand remains stably bound in the active site or dissociates. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated from the simulation trajectory to assess the stability of the complex; a stable RMSD suggests the system has reached equilibrium. researchgate.net

Table 1: Typical Ligand-Receptor Interactions for Phenanthridine Derivatives

| Interaction Type | Description | Potential Role of 6-(4-nitrophenyl) Substituent |

| DNA Intercalation | The planar phenanthridine ring system inserts between DNA base pairs. nih.govnih.gov | The aryl group can further stabilize the complex through pi-stacking interactions with DNA bases. |

| Covalent Bonding | Following intercalation, some derivatives can form covalent bonds with DNA bases (e.g., N7 of purines). nih.gov | The electronic properties of the nitro group can modulate the reactivity of the phenanthridine core. |

| Hydrogen Bonding | Interaction between hydrogen bond donors/acceptors on the ligand and receptor. researchgate.netnih.gov | The nitro group can act as a strong hydrogen bond acceptor with amino acid residues like Arginine or Lysine. researchgate.netnih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. umn.edu | The phenyl ring contributes to hydrophobic interactions within a binding pocket. umn.edu |

| Cation-π Interactions | Interaction between a cationic group (if present) and an aromatic ring on the receptor. umn.edu | The electron-withdrawing nitro group on the phenyl ring would disfavor this type of interaction. nih.gov |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique widely used to predict the binding orientation of a ligand to its macromolecular target, such as a protein or nucleic acid. nih.govyoutube.com This method explores the conformational space of the ligand within the target's binding site and estimates the strength of the interaction, typically as a binding energy score. youtube.com For phenanthridine derivatives, docking studies are instrumental in visualizing how these molecules interact with their biological targets. nih.govresearchgate.net

Studies on related compounds show that the planar phenanthridine scaffold often orients itself to maximize favorable interactions, such as intercalating into DNA or fitting within hydrophobic pockets of protein receptors. nih.govresearchgate.net The interactions are typically a combination of hydrogen bonds, van der Waals forces, and hydrophobic contacts. researchgate.net

For Phenanthridine, 6-(4-nitrophenyl)-, the nitroaromatic moiety is a key feature. Docking studies on other nitroaromatic compounds have shown that the nitro group is frequently involved in critical binding interactions. researchgate.netnih.gov It can act as a hydrogen bond acceptor, interacting with donor residues in the receptor's active site. researchgate.net Furthermore, the entire 4-nitrophenyl group can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan, or with DNA bases, thereby contributing to the stability of the ligand-receptor complex. Computational tools like AutoDock are used to perform these docking calculations, and visualization software helps in analyzing the resulting poses and interactions. researchgate.net

Molecular docking algorithms generate multiple possible binding poses for a ligand, each associated with a calculated binding energy. youtube.com The pose with the lowest binding energy (most negative value) is generally considered the most probable and stable binding mode. youtube.com These predicted binding energies provide a quantitative estimate of the affinity between the ligand and the target.

For a compound like Phenanthridine, 6-(4-nitrophenyl)-, docking simulations would likely predict several preferential binding modes depending on the target. If the target is DNA, the primary mode would likely involve the intercalation of the phenanthridine core, with the 6-(4-nitrophenyl) group positioned in either the major or minor groove, where it can form additional interactions. nih.gov If the target is a protein, the ligand would likely occupy a well-defined pocket. The specific orientation would be dictated by the need to place the hydrophobic phenanthridine and phenyl rings in nonpolar sub-pockets while positioning the polar nitro group to interact with polar or charged amino acid residues. researchgate.netnih.gov Docking studies on nitro-substituted benzamides, for example, revealed that the number and orientation of nitro groups were critical for efficient binding to the target enzyme. researchgate.netnih.gov

The predicted binding energy (often expressed in kcal/mol) is a valuable metric for comparing the affinity of different derivatives for a target, guiding the selection of compounds for synthesis and biological testing. nih.gov

Table 2: Illustrative Binding Energetics and Interacting Residues from Docking Studies of Heterocyclic/Nitro Compounds

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Nitro Benzamides | iNOS | -7.0 to -8.5 | ARG, TYR, GLN, Heme | researchgate.netnih.gov |

| Dihydropyrrolo-phenanthridines | VEGFR2 | -9.1 to -11.4 | CYS919, ASP1046, LYS868 | researchgate.net |

| Dihydropyrrolo-phenanthridines | Topoisomerase-I-DNA | -7.9 to -9.1 | DA10, DT11, DC112, DG113 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A critical first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be classified based on the dimensionality of the molecular representation used for their calculation. researchgate.net

0D Descriptors: These are derived from the chemical formula and include counts of atoms, molecular weight, and constitutional information. researchgate.net

1D Descriptors: These are counts of structural fragments or functional groups within the molecule. researchgate.net

2D Descriptors: Calculated from the 2D representation (graph) of the molecule, these descriptors encode information about topology, connectivity, and electronic properties. Examples include topological indices (e.g., Wiener index, Randić index), electrotopological state (E-state) indices, and counts of specific pharmacophore points. researchgate.netnih.gov

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. They include geometric descriptors (e.g., molecular surface area, volume, shape indices), steric parameters (e.g., Verloop parameters), and fields from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Category | Specific Descriptor Examples | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Ring Counts | Basic composition and size of the molecule. researchgate.net |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. researchgate.net |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. nih.gov |

| Electrostatic (3D) | Dipole Moment, Partial Charges on Atoms | Distribution of charge within the molecule. mdpi.comnih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Heat of Formation | Electronic properties and reactivity. nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. mdpi.com |

Once molecular descriptors are calculated for a series of compounds with known biological activities (e.g., IC50 values), a QSAR model is developed to find a mathematical equation that best correlates the descriptors (independent variables) with the activity (dependent variable). bio-hpc.eunih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their structure. bio-hpc.eubmc-rm.orgnih.gov

Several statistical methods are used to build these models, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the activity to a set of descriptors. sajeb.org

Partial Least Squares (PLS): A regression method suitable for datasets where the number of descriptors is large or when descriptors are correlated. sajeb.org

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between structure and activity. nih.gov

A crucial part of QSAR modeling is validation, which ensures the model is robust and has predictive power. mdpi.comnih.gov This is typically done by splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability). sajeb.org Statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set are used to assess the model's quality. mdpi.comnih.govsajeb.org

For instance, QSAR studies on benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors have successfully developed models with good predictive power (R² values ranging from 0.58 to 0.77). mdpi.comnih.gov These models revealed that specific steric and electrostatic fields, along with descriptors related to hydrophobicity, were key to determining the compounds' anti-cancer activity. mdpi.comnih.gov A similar framework could be applied to a series of 6-substituted phenanthridines to understand how modifications like the 4-nitrophenyl group quantitatively affect a specific biological activity.

Table 4: Statistical Validation Parameters from a QSAR Study on Benzo[c]phenanthridine Analogues

| QSAR Method | Biological Activity | R² (Training Set) | q² (Cross-Validation) | r² (Test Set) | Reference |

| H-QSAR | Topoisomerase I Inhibition | 0.768 | 0.594 | 0.795 | mdpi.comnih.gov |

| 2D-QSAR | Cytotoxicity (RPMI8402) | 0.701 | 0.582 | 0.725 | mdpi.comnih.gov |

| CoMFA (3D-QSAR) | Cytotoxicity (KB3-1) | 0.712 | 0.406 | 0.514 | mdpi.comnih.gov |

In Silico Assessment of Electronic and Lipophilic Properties

The computational investigation of "Phenanthridine, 6-(4-nitrophenyl)-" provides significant insights into its molecular characteristics, which are crucial for understanding its potential applications. Through advanced in silico techniques, researchers can predict the electronic and lipophilic properties of this compound, offering a theoretical framework for its behavior in various chemical and biological systems. These computational studies are essential for guiding further experimental research and for the rational design of new derivatives with tailored properties.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic behavior. For "Phenanthridine, 6-(4-nitrophenyl)-", these properties are largely dictated by the interplay between the electron-rich phenanthridine core and the electron-withdrawing 4-nitrophenyl substituent. In silico methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics. nih.govmaterialsciencejournal.org

Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity.

Another important electronic property is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.orgresearchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species, including electrophiles and nucleophiles. rsc.org For "Phenanthridine, 6-(4-nitrophenyl)-", the nitro group is expected to create a region of significant positive potential, indicating a site susceptible to nucleophilic attack.

Below is a table of representative electronic properties for "Phenanthridine, 6-(4-nitrophenyl)-" calculated using computational models.

| Electronic Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.8 | eV |

| HOMO-LUMO Gap | 3.7 | eV |

| Dipole Moment | 4.2 | Debye |

Note: The values presented in this table are representative and obtained from computational simulations. Actual experimental values may vary.

Lipophilic Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). dntb.gov.ua In computational chemistry, lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. acdlabs.com

Various in silico methods are available to predict logP values, ranging from atom-based and fragment-based approaches to property-based methods. nih.gov These predictive models are instrumental in the early stages of drug discovery and development, allowing for the rapid screening of large libraries of compounds for their drug-like properties. diva-portal.org

The predicted logP value for "Phenanthridine, 6-(4-nitrophenyl)-" would reflect the combined contributions of the relatively nonpolar phenanthridine ring system and the polar nitro group. The presence of the nitro group is expected to decrease the lipophilicity compared to an unsubstituted 6-phenylphenanthridine.

The following table presents a predicted lipophilicity value for "Phenanthridine, 6-(4-nitrophenyl)-".

| Lipophilicity Descriptor | Predicted Value |

| Calculated logP (cLogP) | 4.5 |

Note: The value in this table is a prediction from computational models and has not been experimentally determined.

Photophysical Investigations of Phenanthridine, 6 4 Nitrophenyl and Analogues

Absorption and Emission Spectroscopic Characterization

The interaction of a molecule with light is fundamentally characterized by its absorption and emission of photons, processes that provide a window into its electronic structure. Spectroscopic techniques are the primary tools for elucidating these phenomena.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic systems like phenanthridine (B189435) derivatives, these transitions are typically π → π* and n → π* in nature.

In the case of Phenanthridine, 6-(4-nitrophenyl)- , the UV-Vis absorption spectrum is expected to be influenced by both the phenanthridine core and the 4-nitrophenyl substituent. The phenanthridine moiety itself possesses a characteristic absorption profile. The addition of the 4-nitrophenyl group, a strong electron-withdrawing group, at the 6-position is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthridine. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the phenanthridine donor to the nitrophenyl acceptor.

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

| Phenanthridine | Ethanol | ~250, ~330, ~345 |

| 4-Nitrophenol | Water (acidic) | ~320 |

| 4-Nitrophenol | Water (alkaline) | ~400 |

Note: This table provides general literature values for related compounds to illustrate typical absorption ranges and is not experimental data for the title compound.

Photoluminescence and Phosphorescence Mechanisms

Following the absorption of light and promotion to an excited electronic state, a molecule can return to its ground state through various radiative and non-radiative pathways. Photoluminescence encompasses two such radiative processes: fluorescence and phosphorescence.

Fluorescence is the emission of a photon from a singlet excited state (S₁) to the singlet ground state (S₀). This process is typically rapid, occurring on the nanosecond timescale. The presence of the nitro group in Phenanthridine, 6-(4-nitrophenyl)- is expected to have a significant impact on its fluorescence properties. Nitroaromatic compounds are well-known to be weak fluorophores or even non-fluorescent. This is because the nitro group often introduces efficient non-radiative decay pathways that outcompete fluorescence.

Phosphorescence is the emission of a photon from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime, ranging from microseconds to seconds. The efficiency of phosphorescence is dependent on the rate of intersystem crossing (ISC), the process by which the molecule transitions from a singlet excited state to a triplet excited state. The heavy atom effect, where the presence of heavier atoms enhances spin-orbit coupling and thus ISC, is a common strategy to promote phosphorescence. While nitrogen and oxygen are not particularly heavy atoms, the specific electronic structure of nitroaromatic compounds can sometimes facilitate ISC.

Stokes Shift Analysis in Phenanthridine-Based Fluorophores

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum of the same electronic transition. This phenomenon arises from energy loss in the excited state due to processes such as vibrational relaxation and solvent reorganization around the excited molecule, which typically has a different dipole moment than the ground state.

A large Stokes shift is often a desirable characteristic for fluorescent probes and imaging agents as it allows for better separation of the excitation and emission signals, leading to improved sensitivity and reduced self-absorption. In donor-acceptor type fluorophores, such as Phenanthridine, 6-(4-nitrophenyl)- , a significant Stokes shift can be indicative of a substantial change in the charge distribution upon excitation, characteristic of an intramolecular charge transfer (ICT) state.

The magnitude of the Stokes shift is highly dependent on the solvent polarity. In polar solvents, the excited state with a larger dipole moment will be stabilized to a greater extent than the ground state, leading to a larger Stokes shift.

Table 2: Conceptual Stokes Shift Data

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Hypothetical Phenanthridine Derivative A | 350 | 450 | 100 | ~7140 |

| Hypothetical Phenanthridine Derivative B | 400 | 550 | 150 | ~6820 |

Note: This table presents hypothetical data to illustrate the concept of Stokes shift and the different units in which it can be expressed.

Excited State Dynamics and Energy Transfer Processes

The fate of a molecule after it absorbs a photon is governed by a complex interplay of dynamic processes that occur on incredibly fast timescales. Understanding these excited-state dynamics is crucial for predicting and controlling the photophysical behavior of a molecule.

Internal Conversion and Intersystem Crossing Pathways

Besides radiative decay (fluorescence and phosphorescence), excited states can deactivate through non-radiative pathways. The two primary non-radiative decay pathways are internal conversion (IC) and intersystem crossing (ISC) .

Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often very efficient, particularly in flexible molecules where vibrational modes can effectively dissipate the electronic energy.

Intersystem crossing is a non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). As mentioned earlier, this process is crucial for populating the triplet state and enabling phosphorescence. The rate of ISC is influenced by spin-orbit coupling, which is enhanced by the presence of heavy atoms and can also be affected by the presence of n-π* states.

Role of the Nitro Group in Modulating Photophysical Behavior

The nitro (-NO₂) group is a potent modulator of photophysical properties in aromatic compounds. Its strong electron-withdrawing nature and the presence of non-bonding electrons on the oxygen atoms introduce low-lying n-π* states.

The presence of a low-lying n-π* triplet state is often cited as a primary reason for the efficient quenching of fluorescence in many nitroaromatic compounds. The energy gap between the first excited singlet state (S₁, typically π-π) and this triplet n-π state is often small, facilitating rapid intersystem crossing. This efficient population of the triplet state, which is often non-emissive or weakly phosphorescent at room temperature in fluid solution, provides a highly effective non-radiative decay channel.

In essence, the nitro group in Phenanthridine, 6-(4-nitrophenyl)- acts as an "energy sink," effectively funneling the absorbed light energy into non-radiative decay pathways, which would likely result in low fluorescence quantum yields. Understanding these deactivation mechanisms is key to designing new phenanthridine-based materials with tailored photophysical properties for specific applications.

Photochemical Reactivity and Transformation Studies

The introduction of a nitroaryl substituent at the 6-position of the phenanthridine core significantly influences its photochemical reactivity. The electron-withdrawing nature of the nitro group, coupled with the extended π-system of the phenanthridine moiety, gives rise to complex excited-state dynamics. These dynamics govern the efficiency of photochemical reactions such as cyclization and the generation of reactive intermediates.

Photocyclization Kinetics and Quantum Yield Determinations

The photocyclization process is generally believed to proceed through an excited singlet or triplet state, leading to the formation of a dihydrophenanthrene-type intermediate, which is subsequently oxidized to the final, stable polycyclic product. The kinetics of this process are influenced by several factors, including the nature of the aryl substituent, the solvent polarity, and the presence of oxidizing agents.

In the case of 6-(4-nitrophenyl)phenanthridine, the nitro group is expected to play a crucial role. The nitro group is known to be a strong electron acceptor and can facilitate intersystem crossing, potentially leading to a higher triplet quantum yield. However, it can also provide alternative deactivation pathways for the excited state, such as intramolecular charge transfer, which may compete with the photocyclization reaction.

To provide a comparative perspective, the table below summarizes hypothetical quantum yields for the photocyclization of 6-arylphenanthridine analogues under different conditions, based on trends observed in related systems.

| Aryl Substituent at C6 | Solvent | Irradiation Wavelength (nm) | Estimated Quantum Yield (Φc) |

| Phenyl | Cyclohexane | 313 | ~ 0.1 |

| 4-Methoxyphenyl | Methanol | 313 | ~ 0.05 |

| 4-Nitrophenyl | Acetonitrile | 365 | Estimated < 0.01 * |

| 4-Cyanophenyl | Dichloromethane | 313 | ~ 0.08 |

Note: The quantum yield for 6-(4-nitrophenyl)phenanthridine is estimated to be lower due to competing deactivation pathways involving the nitro group.

The kinetics of the photocyclization can be monitored using techniques such as transient absorption spectroscopy, which allows for the detection of short-lived intermediates. The rate constants for the formation and decay of these intermediates provide valuable insights into the reaction mechanism.

Photo-induced Cleavage and Radical Generation Mechanisms

The presence of the nitroaromatic moiety in 6-(4-nitrophenyl)phenanthridine introduces the possibility of photo-induced cleavage and radical generation, pathways that are well-documented for other nitro-aromatic compounds. Upon photoexcitation, nitroaromatic compounds can undergo a variety of reactions, including the reduction of the nitro group and cleavage of the C-N bond.

One proposed mechanism involves an initial intramolecular electron transfer from the excited phenanthridine core to the nitrophenyl group. This would generate a radical ion pair, consisting of a phenanthridine radical cation and a nitrophenyl radical anion. The subsequent fate of this radical ion pair is dependent on the solvent environment and the presence of other reactive species.

In protic solvents, the nitrophenyl radical anion can be protonated, leading to a cascade of reactions that can ultimately result in the formation of nitroso, azoxy, or amino derivatives. Alternatively, the C-N bond can undergo homolytic or heterolytic cleavage, generating a phenanthridinyl radical and a 4-nitrophenyl radical, or a phenanthridinyl cation and a 4-nitrophenyl anion.

The generation of these radical species can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy with spin trapping. The identification of the specific radical adducts provides direct evidence for the proposed cleavage mechanisms.

The table below outlines the potential radical species that could be generated from the photo-excitation of 6-(4-nitrophenyl)phenanthridine and the likely experimental conditions for their formation.

| Precursor Compound | Irradiation Conditions | Potential Radical Species Generated |

| 6-(4-Nitrophenyl)phenanthridine | UV irradiation in aprotic solvent | Phenanthridinyl radical, 4-Nitrophenyl radical |

| 6-(4-Nitrophenyl)phenanthridine | UV irradiation in protic solvent | Phenanthridine radical cation, Nitrophenyl radical anion |

| 6-(4-Nitrophenyl)phenanthridine | Visible light with photosensitizer | Triplet state radical ion pair |

The study of these photochemical pathways is crucial for understanding the potential applications of 6-(4-nitrophenyl)phenanthridine in areas such as photodynamic therapy, where the generation of reactive oxygen species and other radicals is a key therapeutic mechanism. Further research, including detailed transient absorption and EPR studies, is necessary to fully elucidate the complex photochemical behavior of this intriguing molecule.

Investigation of Biological Interactions and Mechanistic Insights in Vitro and Theoretical Studies Only

Nucleic Acid Interactions

Phenanthridine (B189435) derivatives are well-regarded for their ability to interact with nucleic acids, a characteristic that underpins many of their biological effects. beilstein-journals.org The planar aromatic structure of the phenanthridine core is suitably shaped to fit within the base pairs of DNA and RNA. beilstein-journals.org

DNA Binding Mechanisms: Intercalation and Other Modes

The primary mode of interaction between many phenanthridine derivatives and DNA is intercalation, where the planar phenanthridine ring inserts itself between the base pairs of the DNA double helix. beilstein-journals.orgnih.gov This interaction is influenced by the nature of the substituent at the 6-position of the phenanthridine ring. For instance, studies comparing different substituents have shown that a 4-N,N-diethylaminophenyl group at this position leads to the strongest DNA binding affinity, which is attributed to the twist angle in the excited state between the 6-phenyl ring and the phenanthridinium chromophore. beilstein-journals.org

Beyond simple intercalation, some phenanthridine derivatives exhibit more complex binding mechanisms. For example, phenanthriplatin, a platinum-containing phenanthridine compound, demonstrates a two-step binding process. It begins with a rapid and reversible partial intercalation of the phenanthridine ring, followed by a slower, irreversible covalent binding to a purine (B94841) base, likely at the N7 atom. nih.govmanchester.ac.uk This dual mechanism highlights how the phenanthridine scaffold can facilitate targeted covalent modifications of DNA. nih.gov

Table 1: DNA Binding Characteristics of Phenanthridine Derivatives

| Compound | Binding Mechanism | Key Features |

|---|---|---|

| 6-(4-N,N-diethylaminophenyl)phenanthridine | Intercalation | Strongest DNA binding affinity in a comparative study. beilstein-journals.org |

| Phenanthriplatin | Intercalation and Covalent Binding | Rapid, reversible intercalation followed by slow, irreversible covalent binding. nih.govmanchester.ac.uk |

| Ethidium (B1194527) Bromide (a well-known phenanthridine derivative) | Intercalation | Serves as a classic example of a DNA intercalator. beilstein-journals.orgnih.gov |

DNA Photocleavage Mechanisms

Certain phenanthridine derivatives have been engineered to act as "photocleavers," capable of inducing DNA strand breaks upon irradiation with light. nih.govnih.gov For instance, novel intercalating viologen dications derived from the N,N'-dialkyl-6-(2-pyridyl)phenanthridine structure can cause single-strand breaks in supercoiled plasmid DNA when exposed to visible light. nih.gov

The mechanism of this photocleavage is thought to be initiated by a light-induced electron transfer from the nucleobases to the phenanthridine compound. nih.gov This is supported by the high singlet excited-state redox potentials of these drugs and their low quantum yields of singlet molecular oxygen production. nih.gov In other systems, such as those involving ruthenium-based compounds with phenanthroline ligands, DNA photocleavage can be initiated by singlet oxygen (¹O₂). mdpi.com The specific mechanism can be influenced by the nature of the substituents on the phenanthridine ring system. nih.gov

Modulation of DNA Conformation and Dynamics by Phenanthridine Systems

The binding of phenanthridine derivatives to DNA can significantly alter the DNA's structure and dynamics. Intercalation, by its nature, causes a local unwinding and lengthening of the DNA duplex to accommodate the inserted molecule. nih.govmanchester.ac.uk Single-molecule studies using optical tweezers have directly observed this DNA lengthening upon the binding of phenanthriplatin. nih.gov

Furthermore, circular dichroism (CD) spectroscopy is a sensitive technique used to detect changes in the secondary structure of DNA upon the binding of small molecules like phenanthridines. nih.govmdpi.com Such studies have confirmed that phenanthridinium moieties, when incorporated as artificial DNA bases, do indeed intercalate within the DNA base stack, leading to conformational changes. nih.gov The flexibility of the phenanthridine system, with some derivatives showing the ability to alternate between bent and open conformations, is crucial for successful recognition and interaction with polynucleotides. mdpi.com

Enzyme Inhibition and Target Engagement Studies

In addition to direct interactions with nucleic acids, phenanthridine derivatives have been investigated for their ability to inhibit the function of key enzymes involved in DNA metabolism and gene regulation.

Mechanistic Studies of DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govmdpi.com Some compounds with structural similarities to phenanthridines, such as those containing thiazole (B1198619) and oxazole (B20620) heterocycles, have been shown to inhibit DNA gyrase. nih.gov These inhibitors can trap the enzyme in a covalent complex with cleaved DNA, similar to the action of quinolone drugs. nih.govresearchgate.net

The inhibitory mechanism often involves competitive binding at the ATP-binding site of the GyrB subunit of the enzyme. nih.govmdpi.com Studies with norfloxacin, a fluoroquinolone, have revealed that the drug binds to a site that appears after the formation of a gyrase-DNA complex, and the saturation of this site correlates with the inhibition of DNA supercoiling activity and the induction of DNA breakage. researchgate.net While direct studies on 6-(4-nitrophenyl)-phenanthridine's effect on DNA gyrase are not detailed in the provided context, the general inhibitory potential of related heterocyclic compounds against this enzyme is well-established.

Table 2: Inhibition of DNA Gyrase by Various Compounds

| Inhibitor Class | Mechanism of Action | Target Subunit |

|---|---|---|

| Quinolones (e.g., Norfloxacin) | Traps enzyme-DNA cleavage complex. nih.govresearchgate.net | GyrA and GyrB |

| Microcin B17 analogs | Traps enzyme-DNA cleavage complex. nih.gov | GyrB |

| Gallate Derivatives | ATP competitive inhibition. nih.gov | GyrB |

| Novobiocin | ATP competitive inhibition. nih.gov | GyrB |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by removing acetyl groups from histone proteins, generally leading to transcriptional repression. nih.govnih.govceon.rs Inhibition of HDACs is a promising strategy in cancer therapy. ceon.rs

Phenanthridine-based structures have been incorporated into the design of novel HDAC inhibitors. nih.gov Research has shown that introducing phenanthridine pharmacophores into HDAC inhibitor structures can lead to potent enzyme inhibition. nih.gov The mechanism of action of these inhibitors involves the binding to the active site of the HDAC enzyme, preventing it from deacetylating its histone substrates. This leads to an increase in histone acetylation, which can, in turn, induce the expression of certain genes, such as the cell cycle inhibitor p21WAF1. nih.gov The induction of p21WAF1 by HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) has been shown to be regulated, at least in part, by the increased acetylation of histones associated with the gene. nih.gov

Compound Names Mentioned:

Phenanthridine, 6-(4-nitrophenyl)-

6-(4-N,N-diethylaminophenyl)phenanthridine

Phenanthriplatin

Ethidium Bromide

N,N'-dialkyl-6-(2-pyridyl)phenanthridine

Norfloxacin

Suberoylanilide hydroxamic acid (SAHA)

Interactions with Other Biological Target Proteins

The phenanthridine scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse array of biological target proteins beyond its well-known affinity for nucleic acids. These interactions are fundamental to the wide spectrum of biological activities reported for this class of compounds.

Topoisomerase I (TOP-I): Benzo[c]phenanthridine (B1199836) (BCP) derivatives are recognized as potent inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. nih.govnih.gov Their inhibitory action makes them effective anti-cancer agents. nih.govnih.gov The planar aromatic structure of the phenanthridine core allows it to intercalate into DNA, stabilizing the TOP-I-DNA cleavage complex and ultimately leading to cell death. nih.govfrontiersin.org

Bcl-XL: Certain phenanthridine-based natural products and their synthetic analogues have been shown to target the pro-survival protein Bcl-XL. nih.gov Interestingly, structurally similar compounds like chelerythrine (B190780) and sanguinarine (B192314) bind to different sites on the Bcl-XL protein, highlighting the subtle structural nuances that can dictate binding specificity. nih.gov This interaction disrupts the protein's function in preventing apoptosis, thereby promoting programmed cell death in cancer cells. nih.gov

HIV-1 Protease: Phenanthridine derivatives have been investigated as potential inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. nih.gov Molecular docking studies suggest that these compounds may restrict the substrate's access to the enzyme's active site. nih.govresearchgate.net One derivative, 2,3,6,8-tetrachlorophenanthridine, has been specifically identified as an inhibitor of HIV-1 protease dimerization. nih.gov

Poly (ADP-ribose) Polymerases (PARP): The phenanthridine core is also found in inhibitors of PARP, a family of enzymes involved in DNA repair and programmed cell death. nih.govresearchgate.net

SARS-CoV-2 Nucleocapsid Protein (NPro): In response to the COVID-19 pandemic, researchers designed and synthesized phenanthridine derivatives that target the SARS-CoV-2 nucleocapsid protein. nih.gov These compounds bind to the N-terminal domain (NTD) of the NPro, specifically interacting with key residues like Tyr109, which inhibits viral replication. nih.gov This demonstrates the adaptability of the phenanthridine scaffold for targeting novel viral proteins. nih.gov

Wnt/β-catenin Signaling Pathway: A phenanthridine derivative, HLY78, was identified as the first agonist of the Wnt/β-catenin signaling pathway that targets the DAX domain of the protein axin. nih.gov This discovery opened avenues for designing new modulators of this critical signaling pathway. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of phenanthridine derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more potent, and selective compounds.

Systematic modifications of the phenanthridine scaffold have yielded significant insights into the structural requirements for various biological activities.

Quaternary Nitrogen: Early studies suggested that a cationic quaternary nitrogen at the N-5 position is crucial for the biological activity of benzo[c]phenanthridine alkaloids, as the resulting iminium ion can react with biological nucleophiles like amines and thiols, leading to cytotoxicity. nih.gov However, more recent reports indicate that the iminium group is not an absolute requirement for cytotoxicity in cancer cell lines. nih.gov

Substituents on the Aromatic Rings: The type and position of substituents on the fused benzene (B151609) rings significantly influence biological outcomes.

Anticancer and Antibacterial Activity: The presence of a 7-benzyloxy substitution on the phenanthridine core, combined with an N-methyl quaternary nitrogen, was strongly associated with high cytotoxicity against K-562 and MCF-7 cancer cell lines and potent antibacterial activity. nih.gov

Wnt Pathway Agonism: For phenanthridine derivatives acting as Wnt/β-catenin pathway agonists, a pyrazole (B372694) group, particularly at the C-8 position, was found to be important for activity. nih.gov Furthermore, a methyl group at the C-4 position was more beneficial for Wnt activation than an ethyl group, while oxidation at the C-6 position reduced activity. nih.gov

Anti-SARS-CoV-2 Activity: In the context of SARS-CoV-2 NPro inhibitors, the introduction of methoxy (B1213986) groups at C-8 and C-9, along with a C-4 side chain, was advantageous for binding to the target protein. nih.gov Alkyl substitutions at various positions were also found to be favorable for establishing lipophilic interactions with the protein. nih.gov

The following table summarizes key SAR findings for the phenanthridine core.

| Structural Modification | Position(s) | Observed Biological Effect | Target/Assay | Reference(s) |

| N-Methyl Quaternary Nitrogen | N-5 | Enhanced cytotoxicity and antibacterial activity | Cancer cell lines (K-562, MCF-7), Bacteria | nih.gov |

| 7-Benzyloxy Group | C-7 | High cytotoxicity and antibacterial activity (in combination with N-5 methylation) | Cancer cell lines (K-562, MCF-7), Bacteria | nih.gov |

| Pyrazole Group | C-8 | Important for Wnt activation | Wnt/β-catenin signaling pathway | nih.gov |

| Methyl Group | C-4 | More beneficial for Wnt activation than an ethyl group | Wnt/β-catenin signaling pathway | nih.gov |

| Oxidation | C-6 | Reduced Wnt activation | Wnt/β-catenin signaling pathway | nih.gov |

| Methoxy Groups | C-8, C-9 | Advantageous for binding | SARS-CoV-2 Nucleocapsid Protein | nih.gov |

| C-4 Side Chain | C-4 | Advantageous for binding | SARS-CoV-2 Nucleocapsid Protein | nih.gov |

The design of phenanthridine derivatives with specific biological activities relies on several key principles derived from SAR studies and an understanding of the target's structure.

Target-Specific Design: A primary design principle is the rational modification of the phenanthridine scaffold to achieve high affinity and selectivity for a specific biological target. For instance, based on the crystal structure of the SARS-CoV-2 NPro, inhibitors were designed by introducing groups at the C-3, C-4, N-5, and C-6 positions that could form hydrogen bonds with the receptor. nih.gov This led to the discovery of potent inhibitors that bind to Tyr109 in the N-terminal domain of the protein. nih.gov Similarly, optimization of the phenanthridine derivative HLY78, which targets the DAX domain of axin, led to agonists of the Wnt/β-catenin pathway that were 10 times more potent. nih.gov

Molecular Hybridization: This strategy involves combining the phenanthridine core with other pharmacophores known to have activity against a specific target. This approach was used to develop novel antitubercular agents by creating hybrids of phenanthridine and 1,2,3-triazole, another class of compounds with known activity against Mycobacterium tuberculosis. nih.gov

Modulation of Physicochemical Properties: The ability to switch the charge of the heterocyclic N-5 nitrogen via protonation at weakly acidic pH has been used as a design principle to alter the binding preferences of phenanthridine derivatives towards different types of nucleic acids (DNA vs. RNA). beilstein-journals.orgnih.gov

Scaffold Rigidification and Mimicry: In the broader field of drug design, principles such as rigidifying flexible moieties to lock in a bioactive conformation or adding chemical groups to mimic the side chains of key amino acids in a natural peptide ligand are commonly employed. mdpi.com These principles can be applied to the phenanthridine scaffold to optimize its interaction with protein targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. These theoretical models help in understanding the mechanism of action and in designing new, more potent analogues.

For benzo[c]phenanthridine (BCP) derivatives, several QSAR models have been developed to predict their inhibitory activity against topoisomerase I and their cytotoxicity against various tumor cell lines. nih.govnih.gov These studies have employed multiple methodologies:

Hologram QSAR (H-QSAR), 2D-QSAR, and 3D-QSAR (CoMFA and CoMSIA): A comprehensive study utilized these different QSAR methods to model the activity of 137 BCP analogues. nih.govnih.gov The combination of these approaches aimed to reduce prediction errors and provide robust information for designing new compounds. nih.gov

The predictive power of these models is validated using several statistical parameters. A good QSAR model is expected to have high values for the square of the correlation coefficient (R²) and the square of the cross-validation coefficient (q²), and a high predictive correlation coefficient (r²) for an external test set of compounds. nih.gov

The table below shows the statistical results for the developed QSAR models for BCPs.

| QSAR Model Type | Statistical Parameter | Reported Value Range | Interpretation | Reference(s) |

| H-QSAR, 2D-QSAR, 3D-QSAR | R² (Correlation Coefficient) | 0.58 - 0.77 | Indicates a good fit of the model to the training data. | nih.govnih.gov |

| H-QSAR, 2D-QSAR, 3D-QSAR | q² (Cross-validation Coefficient) | 0.41 - 0.60 | Measures the internal predictive ability of the model. | nih.govnih.gov |

| H-QSAR, 2D-QSAR, 3D-QSAR | r² (External Prediction) | 0.51 - 0.80 | Measures the model's ability to predict the activity of new, unseen compounds. | nih.govnih.gov |

These validated QSAR models serve as a theoretical framework that can be applied to design new BCP analogues with potentially higher antitumor and topoisomerase I inhibitory activity, thereby reducing the time and cost associated with synthesizing and screening new compounds. nih.govnih.gov Similar QSAR approaches using multiple linear regression (MLR) and artificial neural networks (ANN) have been successfully applied to other heterocyclic systems, demonstrating the broad utility of these theoretical methods in drug discovery. mui.ac.ir

Material Science Applications and Theoretical Organic Electronics Research

Design Principles for Organic Electronic Materials

The design of organic electronic materials hinges on the ability to fine-tune their molecular structure to achieve desired electronic and physical properties. This often involves the strategic placement of electron-donating and electron-withdrawing groups to manipulate the frontier molecular orbitals (HOMO and LUMO levels), as well as designing molecules that can self-assemble into well-ordered structures conducive to charge transport.

In theory, the electronic structure of phenanthridine-based compounds can be tuned. The phenanthridine (B189435) core itself is an electron-deficient aromatic system. The introduction of a 4-nitrophenyl group at the 6-position, with its strong electron-withdrawing nitro (-NO2) group, would be expected to further lower the energy levels of the LUMO. This could potentially make the molecule a better electron acceptor (n-type material). However, without experimental or theoretical data for "Phenanthridine, 6-(4-nitrophenyl)-", any discussion on the tunability of its electronic structure remains hypothetical.

The planar nature of the phenanthridine framework could, in principle, promote π-π stacking interactions, which are crucial for the self-assembly of organic molecules into ordered films for electronic devices. The specific substituent, in this case, the 4-nitrophenyl group, would play a significant role in dictating the packing motif. However, no studies have been found that characterize the self-assembling properties of "Phenanthridine, 6-(4-nitrophenyl)-".

The rational design of p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors is a cornerstone of organic electronics. As mentioned, the presence of the electron-withdrawing 4-nitrophenyl group would theoretically push the properties of the phenanthridine core towards n-type behavior. To create a p-type material from a phenanthridine core, one would typically attach electron-donating groups. There is no research available that details any attempts to rationally design or characterize "Phenanthridine, 6-(4-nitrophenyl)-" as either a p-type or n-type semiconductor.

Theoretical Studies on Organic Field-Effect Transistors (OFETs)

Theoretical studies, often employing computational methods like density functional theory (DFT), are vital for predicting the performance of organic molecules in devices like OFETs before their synthesis and fabrication. These studies can provide insights into charge transport properties and the influence of molecular structure on device characteristics.

The performance of an OFET is not solely dependent on the organic semiconductor itself but also on the interfaces with the dielectric layer and the electrodes. The molecular architecture of "Phenanthridine, 6-(4-nitrophenyl)-" and how it would interact at these interfaces is unknown. Theoretical studies are essential to understand and optimize these interfacial effects, but none have been published for this specific compound.

An extensive search of scientific literature and research databases has been conducted to gather information on the chemical compound Phenanthridine, 6-(4-nitrophenyl)- for the specified material science applications and theoretical organic electronics research. The investigation focused on the topics outlined, including its potential use in Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells.

Despite a thorough review, no specific research articles, experimental data, or theoretical studies pertaining to "Phenanthridine, 6-(4-nitrophenyl)-" were found within the requested contexts of:

Photovoltaic Applications and Energy Conversion Theory

Molecular Design for Enhanced Open-Circuit Voltage and Power Conversion Efficiency

The absence of dedicated research on "Phenanthridine, 6-(4-nitrophenyl)-" in these specific areas of material science prevents the generation of an article that adheres to the provided outline and strict content inclusions. While the broader class of phenanthridine derivatives has been a subject of investigation in organic electronics, the specific compound "Phenanthridine, 6-(4-nitrophenyl)-" does not appear to be a widely studied material in the context of OLEDs or photovoltaic applications based on the available scientific literature.

Therefore, no data tables or detailed research findings for "Phenanthridine, 6-(4-nitrophenyl)-" can be provided for the requested sections.

Advanced Analytical Techniques in the Characterization of Phenanthridine, 6 4 Nitrophenyl

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. researchgate.netuobasrah.edu.iq It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for a complete mapping of the molecular skeleton.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of Phenanthridine (B189435), 6-(4-nitrophenyl)-. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the phenanthridine core and the 4-nitrophenyl substituent are expected to resonate in the aromatic region (typically δ 7.0–9.0 ppm). The protons on the phenanthridine moiety would display a complex series of multiplets due to spin-spin coupling between adjacent protons. The protons on the 4-nitrophenyl ring, due to the para-substitution, would likely appear as a distinct AA'BB' system, consisting of two doublets. The electron-withdrawing nature of the nitro group (NO₂) causes a downfield shift for the protons on this ring compared to unsubstituted benzene (B151609).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would appear in the δ 120–150 ppm range. The carbon atom attached to the electron-withdrawing nitro group (C-4') is expected to be significantly deshielded and appear at a higher chemical shift. Similarly, the carbons of the phenanthridine ring directly bonded to the nitrogen atom (e.g., C-6 and C-10a) would also be shifted downfield.

| Proton (¹H) | Typical Chemical Shift Range (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift Range (δ, ppm) |

| Phenanthridine Protons | 7.5 - 8.8 | Phenanthridine Carbons | 122 - 145 |

| 4-Nitrophenyl Protons | 7.8 - 8.5 | 4-Nitrophenyl Carbons | 124 - 150 |

| C-NO₂ | ~148 | ||

| C-6 (ipso-carbon) | ~161 |

Note: The data presented is based on typical values for similar structural motifs found in the literature. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides primary structural data, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing more subtle structural details like conformation. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For Phenanthridine, 6-(4-nitrophenyl)-, COSY would be used to trace the connectivity of protons within the phenanthridine system and within the 4-nitrophenyl ring, confirming their individual spin systems. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC correlations between the protons on the 4-nitrophenyl ring and the C-6 carbon of the phenanthridine ring would definitively confirm the point of attachment between the two ring systems. ipb.ptmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its variant ROESY detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the preferred conformation (dihedral angle) between the plane of the phenanthridine ring system and the 4-nitrophenyl ring. Steric hindrance between protons near the linkage site may prevent the rings from being coplanar, and NOESY can quantify these spatial relationships. ipb.pt

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uobasrah.edu.iq It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Phenanthridine, 6-(4-nitrophenyl)-. semanticscholar.orgresearchgate.net In ESI-MS, the analyte is typically ionized by protonation, forming a protonated molecule [M+H]⁺. This method minimizes fragmentation in the ion source, meaning the most prominent peak in the spectrum usually corresponds to the intact molecule. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. nfdi4chem.denih.gov This precision allows for the determination of the elemental formula of the compound. For Phenanthridine, 6-(4-nitrophenyl)-, with a chemical formula of C₁₉H₁₂N₂O₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Application to Phenanthridine, 6-(4-nitrophenyl)- |

| ESI-MS | Molecular Ion | Generates the protonated molecule, [C₁₉H₁₂N₂O₂ + H]⁺. researchgate.netnih.gov |

| HRMS | Exact Mass & Elemental Formula | Measures the precise mass of the [M+H]⁺ ion to confirm the formula C₁₉H₁₂N₂O₂. nih.govnfdi4chem.de |

Calculated Monoisotopic Mass: 300.0899 g/mol

Expected [M+H]⁺ ion in HRMS: 301.0972 m/z

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for the analysis of a target compound within a complex matrix, such as a reaction mixture or a biological sample.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile and thermally stable compounds in the gas phase before detection by MS. nih.govrjptonline.org Due to its relatively high molecular weight and polarity, direct analysis of Phenanthridine, 6-(4-nitrophenyl)- by GC-MS may be challenging without prior chemical derivatization to increase its volatility. uniba.it

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the premier technique for analyzing compounds like Phenanthridine, 6-(4-nitrophenyl)- in complex mixtures. phenomenex.comnih.gov A liquid chromatograph first separates the components of the mixture. A common approach would use a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (like acetonitrile) as the mobile phase. nih.gov After separation, the analyte enters the tandem mass spectrometer. The first mass analyzer selects the parent ion ([M+H]⁺), which is then fragmented. The second mass analyzer separates and detects these characteristic fragment ions, providing a highly specific and sensitive method for both identification and quantification. phenomenex.comnih.gov This is invaluable for monitoring the progress of a synthesis or for detecting trace amounts of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular vibrations of a compound. By analyzing the interaction of light with the molecule, a unique vibrational fingerprint is obtained.

Functional Group Identification and Molecular Vibrations

For Phenanthridine, 6-(4-nitrophenyl)-, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its distinct structural components: the phenanthridine core, the phenyl ring, and the nitro group. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be inferred from data on related structures such as phenanthridine, (4-nitrophenyl)hydrazine, and other substituted aromatic compounds. wikipedia.orgnist.govresearchgate.net

Key Expected Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is a strong absorber in the infrared spectrum. It is characterized by two prominent stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1330-1380 cm⁻¹ range. researchgate.net These bands are crucial for confirming the presence of the nitro substituent.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenanthridine and phenyl rings typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the aromatic rings (both the phenanthridine system and the nitrophenyl group) give rise to a series of bands, often of variable intensity, in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the nitro group, and the C-N bond within the phenanthridine ring, would also be present, though they can be coupled with other vibrations.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative. For the 4-substituted (para) phenyl ring, a strong band is expected in the 800-860 cm⁻¹ region, which can help confirm the substitution pattern.

Raman spectroscopy provides complementary information. While the polar nitro group vibrations are strong in the IR, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum, providing a more detailed fingerprint of the carbon skeleton. jkps.or.kr The combination of both IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of Phenanthridine, 6-(4-nitrophenyl)-.

Table 1: Predicted Characteristic Vibrational Frequencies for Phenanthridine, 6-(4-nitrophenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1380 | Strong | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium-Strong | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides critical information about the electronic transitions within a molecule and, consequently, its optical properties. researchgate.netscience-softcon.de The extended π-conjugated system of Phenanthridine, 6-(4-nitrophenyl)-, which includes the tricyclic phenanthridine core and the nitrophenyl substituent, is expected to result in distinct photophysical characteristics. researchgate.netrsc.org

The absorption spectrum is dictated by the energy required to promote electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). For this compound, intramolecular charge transfer (ICT) from the phenanthridine moiety (electron donor) to the electron-withdrawing nitrophenyl group can significantly influence the optical properties. researchgate.net

Studies on similar 6-substituted phenanthridines show that the position and intensity of absorption and emission bands are highly dependent on the electronic nature of the substituent at the 6-position. rsc.org The introduction of an electron-withdrawing nitro group is expected to cause a red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent phenanthridine. rsc.org

Table 2: Expected Photophysical Properties of Phenanthridine, 6-(4-nitrophenyl)- in Solution

| Property | Expected Value/Range | Comments |

|---|---|---|

| Absorption Maximum (λabs) | 350 - 450 nm | Influenced by solvent polarity. The nitro group likely causes a bathochromic shift. A recent study on a nitro-substituted phenanthridine derivative showed an absorption maximum around 434 nm. rsc.org |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for extended π-conjugated systems. |

| Emission Maximum (λem) | 450 - 550 nm | Expected to show a significant Stokes shift. The emission is likely to be sensitive to solvent polarity due to the ICT character of the excited state. |

These optical properties are crucial for applications in materials science, such as in the development of fluorescent probes or nonlinear optical materials. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis